2-(4-Bromo-2-fluorophenoxy)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Bromo-2-fluorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-fluorophenol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-(4-Bromo-2-fluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like acetone, DMF, and reaction temperatures ranging from room temperature to elevated temperatures .
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)propanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Bromo-2-fluorophenoxy)propanoic acid can be compared with other similar compounds, such as:
4-Bromo-2-fluorophenol: A precursor in the synthesis of this compound.
2-Fluorophenylboronic acid: Used in similar synthetic applications and research studies.
4-Bromo-2-fluorophenylacetic acid: Another compound with similar structural features and applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain research contexts.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGJVXVNSXGUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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